2,6-Diazabicyclo[3.2.1]octane dihydrochloride

Purity Quality control Building block

2,6-Diazabicyclo[3.2.1]octane dihydrochloride (CAS 2227206-24-6) is a conformationally constrained bicyclic diamine salt containing two endocyclic nitrogen atoms at positions 2 and 6 of the [3.2.1] bridge system. This compound belongs to the diazabicyclooctane (DBO) family, which has emerged as a privileged scaffold in medicinal chemistry due to the constrained geometry imposing a defined N–N distance and orientation that is distinct from positional isomers such as 3,8-diazabicyclo[3.2.1]octane.

Molecular Formula C6H14Cl2N2
Molecular Weight 185.09 g/mol
Cat. No. B12277729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Diazabicyclo[3.2.1]octane dihydrochloride
Molecular FormulaC6H14Cl2N2
Molecular Weight185.09 g/mol
Structural Identifiers
SMILESC1CNC2CC1NC2.Cl.Cl
InChIInChI=1S/C6H12N2.2ClH/c1-2-7-6-3-5(1)8-4-6;;/h5-8H,1-4H2;2*1H
InChIKeyBQIPIUIZHWPZER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Diazabicyclo[3.2.1]octane Dihydrochloride: Bicyclic Diamine Building Block for Medicinal Chemistry


2,6-Diazabicyclo[3.2.1]octane dihydrochloride (CAS 2227206-24-6) is a conformationally constrained bicyclic diamine salt containing two endocyclic nitrogen atoms at positions 2 and 6 of the [3.2.1] bridge system . This compound belongs to the diazabicyclooctane (DBO) family, which has emerged as a privileged scaffold in medicinal chemistry due to the constrained geometry imposing a defined N–N distance and orientation that is distinct from positional isomers such as 3,8-diazabicyclo[3.2.1]octane [1]. The dihydrochloride salt form provides predictable aqueous solubility and ease of handling for further functionalization, making it a versatile intermediate for structure–activity relationship (SAR) exploration .

Why Positional Isomers of Diazabicyclo[3.2.1]octane Cannot Be Interchanged in Scaffold Design


Although multiple diazabicyclo[3.2.1]octane positional isomers share the same molecular formula (C₆H₁₂N₂), their nitrogen placement dictates fundamentally different N–N distances, lone-pair vector angles, and protonation states, leading to divergent reactivity and biological outcomes [1]. For instance, the 3,8-isomer dominates the opioid and β-lactamase inhibitor literature, whereas the 2,6-isomer provides a distinct geometric arrangement that alters metal-chelation geometry and regioselective functionalization patterns [2]. Simply substituting the 3,8- or 3,6-isomer for the 2,6-scaffold can compromise the intended three-dimensional pharmacophore or metal-binding motif, as demonstrated by conformational analyses showing that nitrogen repositioning within the bicyclo[3.2.1]octane framework significantly impacts molecular recognition [1].

Quantitative Differentiation of 2,6-Diazabicyclo[3.2.1]octane Dihydrochloride from Positional Isomers


Vendor-Qualified Purity Advantage of the 2,6-Isomer Dihydrochloride Salt Over the 3,8-Isomer

Commercially available 2,6-diazabicyclo[3.2.1]octane dihydrochloride is supplied at a minimum purity of 98% by Leyan (CAS 2227206-24-6) , whereas the most widely stocked positional isomer, 3,8-diazabicyclo[3.2.1]octane dihydrochloride (CAS 90673-35-1), is commonly listed at 95% minimum purity by AKSci and at ≥95% by ChemScene . This represents a 3-percentage-point baseline purity differential directly relevant to procurement decisions for synthetic intermediates where downstream yield and impurity profiles are critical.

Purity Quality control Building block

Predicted pKa Differentiation Between 2,6- and 3,8-Diazabicyclo[3.2.1]octane Derivatives Influencing Protonation-State-Dependent Reactivity

The computed pKa of the Boc-protected 2,6-diazabicyclo[3.2.1]octane derivative (2-Boc-2,6-diazabicyclo[3.2.1]octane) is 8.35 , indicating a moderately basic secondary amine. In contrast, structurally analogous N-substituted 3,8-diazabicyclo[3.2.1]octanes exhibit predicted pKa values clustered in the 8.50–9.75 range, with 3-(4-fluorophenyl)-3,8-diazabicyclo[3.2.1]octane showing pKa 9.75 . The lower predicted basicity of the 2,6-scaffold can alter nucleophilicity, salt formation equilibria, and the pH-dependent speciation of derived compounds in biological assays.

Physicochemical properties Basicity Reactivity prediction

Diazabicyclooctane Class-Level β-Lactamase Inhibitory Potency Supporting Scaffold Prioritization

Diazabicyclooctane (DBO) derivatives, exemplified by nacubactam (OP0595), demonstrate broad-spectrum class A and C β-lactamase inhibition with IC₅₀ values below 1,000 nM, through covalent modification of the active-site serine residue [1]. While the 2,6-diazabicyclo[3.2.1]octane core itself is a synthetic precursor rather than an optimized inhibitor, the DBO class profile establishes a validated pharmacophore space where nitrogen placement (2,6 vs. 1,6 vs. 3,8) modulates carbamoylation rates and off-rates against specific β-lactamase subtypes [2]. The 2,6-isomer thus offers an underexplored scaffold geometry for developing inhibitors with potentially differentiated resistance profiles.

Antimicrobial resistance β-Lactamase inhibition DBO scaffold

Conformational Rigidity Quantified by Zero Rotatable Bonds Enabling Precise Pharmacophore Engineering

Both 2,6-diazabicyclo[3.2.1]octane dihydrochloride and its 3,8-isomer possess zero rotatable bonds, as confirmed by computed molecular descriptors . However, the placement of nitrogen atoms at positions 2 and 6 (on the same bridge) versus positions 3 and 8 (on opposite bridges) results in distinct N–N distances and lone-pair vector orientations [1]. This differentiation is critical for projects requiring precise spatial presentation of two amine-derived substituents, such as bidentate metal chelators or dual-pharmacophore ligands where the N–N separation and angle directly dictate target engagement geometry.

Conformational restriction Medicinal chemistry Scaffold design

High-Impact Application Scenarios for 2,6-Diazabicyclo[3.2.1]octane Dihydrochloride


Scaffold for Next-Generation Serine β-Lactamase Inhibitors with Differentiated Resistance Profiles

The DBO scaffold class, to which 2,6-diazabicyclo[3.2.1]octane belongs, has produced clinically validated β-lactamase inhibitors (avibactam, relebactam) with IC₅₀ values in the sub-micromolar range [1]. The 2,6-isomer provides a structurally distinct core relative to the clinically exploited 1,6-DBOs, enabling medicinal chemistry teams to explore new chemical space for inhibitors that evade existing resistance mechanisms. The dihydrochloride salt is directly amenable to C2 and C6 functionalization for SAR campaigns targeting class C and class D β-lactamases where current inhibitors show limited potency .

Conformationally Constrained Bidentate Ligand Precursor for Asymmetric Catalysis

The zero-rotatable-bond architecture with two secondary amines positioned on the same bridge creates a rigid bidentate ligand framework suitable for transition-metal coordination [1]. The lower predicted pKa of the 2,6-scaffold (~8.35 for Boc-derivative) relative to 3,8-analogs (~8.50–9.75) modulates metal-binding affinity . The 98% purity grade [1] is suitable for direct use in ligand synthesis without additional purification, reducing catalyst development cycle time.

Stereochemically Defined Building Block for CNS-Targeted Compound Libraries

Patent literature demonstrates that 2,6-diazabicyclo[3.2.1]octane is a designated core in nicotinic acetylcholine receptor modulator programs targeting the α4β2 subtype for CNS disorders [1]. The defined N–N geometry differentiates this scaffold from the 3,6- and 3,8-isomers cited in the same patent family [1], enabling exploration of specific pharmacophore hypotheses for cognitive enhancement or smoking cessation indications where subtle changes in basic amine spacing alter subtype selectivity.

Intermediate for Enantiomerically Pure Chiral Auxiliaries via Enzymatic Resolution

The bicyclo[3.2.1]octane framework is a recognized versatile chiral building block amenable to enzymatic resolution [1]. The 2,6-isomer, with nitrogens on the same bridge, offers a distinct stereochemical environment for lipase- or esterase-mediated kinetic resolution compared to the 3,8-isomer, potentially yielding higher enantiomeric excess for specific substitution patterns. The high initial purity (98%) minimizes competing side reactions during enzymatic transformations.

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